6-Oxohexahydropyridazine-3-carboxylic acid
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Overview
Description
6-Oxohexahydropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H8N2O3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarboxylic acids or their derivatives. The reaction conditions often require the use of solvents such as ethanol or water, and the process may be catalyzed by acids or bases to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Oxohexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Oxohexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Oxohexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxypyridazine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 6-hydroxy-
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid
Uniqueness
6-Oxohexahydropyridazine-3-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H8N2O3 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6-oxodiazinane-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-1-3(5(9)10)6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
GACHVEFLIPTKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NNC1C(=O)O |
Origin of Product |
United States |
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